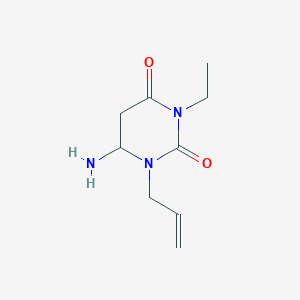![molecular formula C12H16FINO4P B14779198 Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate](/img/structure/B14779198.png)
Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate is an organophosphorus compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a phosphonate group, a carbamoyl group, and halogenated aromatic ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate typically involves the reaction of diethyl phosphite with a halogenated aromatic isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an inert atmosphere using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the aromatic ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, phosphonic acids, phosphines, and coupled products with extended carbon chains.
Aplicaciones Científicas De Investigación
Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mecanismo De Acción
The mechanism of action of Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. The halogenated aromatic ring can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl {[(4-chloro-2-iodophenyl)carbamoyl]methyl}phosphonate
- Diethyl {[(4-bromo-2-iodophenyl)carbamoyl]methyl}phosphonate
- Diethyl {[(4-fluoro-2-bromophenyl)carbamoyl]methyl}phosphonate
Uniqueness
Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate is unique due to the presence of both fluorine and iodine atoms in the aromatic ring. This combination of halogens can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C12H16FINO4P |
|---|---|
Peso molecular |
415.14 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-N-(4-fluoro-2-iodophenyl)acetamide |
InChI |
InChI=1S/C12H16FINO4P/c1-3-18-20(17,19-4-2)8-12(16)15-11-6-5-9(13)7-10(11)14/h5-7H,3-4,8H2,1-2H3,(H,15,16) |
Clave InChI |
RYCXZRGUIFJOPB-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC(=O)NC1=C(C=C(C=C1)F)I)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


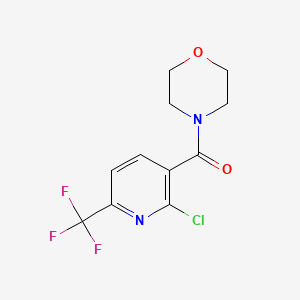

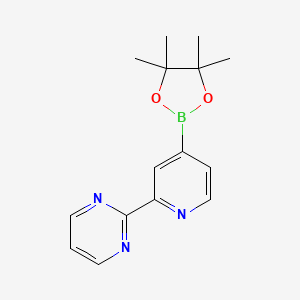

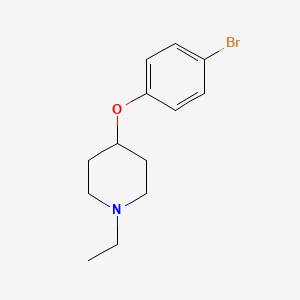
![tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14779155.png)
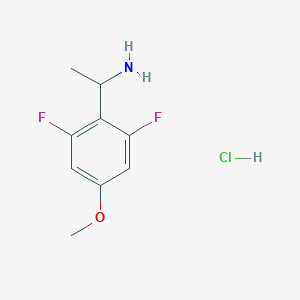
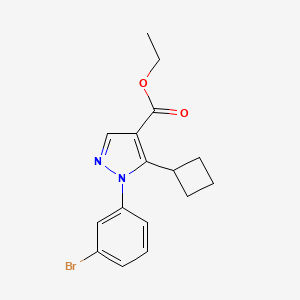
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14779175.png)
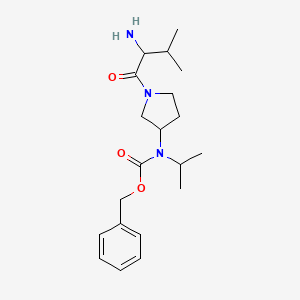
![3-[4-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14779183.png)
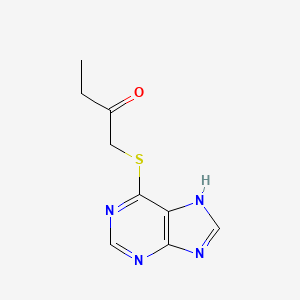
![tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14779188.png)
